N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate
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Overview
Description
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is a quaternary ammonium compound with the molecular formula C12H27NO3. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by the presence of a dimethylammonium group attached to a hydroxyethyl chain, which is further linked to an octanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate typically involves the reaction of dimethylamine with 2-chloroethanol to form N,N-dimethyl(2-hydroxyethyl)amine. This intermediate is then reacted with octanoic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The octanoate group can be substituted with other carboxylates or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N,N-dimethyl(2-oxoethyl)ammonium octanoate.
Reduction: Formation of N,N-dimethyl(2-hydroxyethyl)amine and octanol.
Substitution: Formation of N,N-dimethyl(2-hydroxyethyl)ammonium derivatives with various carboxylates.
Scientific Research Applications
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture media to enhance cell membrane permeability and facilitate the delivery of genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate involves its surfactant properties, which allow it to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with cell membranes, increasing permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl(2-hydroxyethyl)ammonium chloride
- N,N-Dimethyl(2-hydroxyethyl)ammonium bromide
- N,N-Dimethyl(2-hydroxyethyl)ammonium acetate
Uniqueness
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is unique due to its longer alkyl chain (octanoate group), which enhances its hydrophobic interactions and micelle-forming ability compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and the encapsulation of hydrophobic substances.
Properties
IUPAC Name |
2-(dimethylamino)ethanol;octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C4H11NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)3-4-6/h2-7H2,1H3,(H,9,10);6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUYQPMOYYTIKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CN(C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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